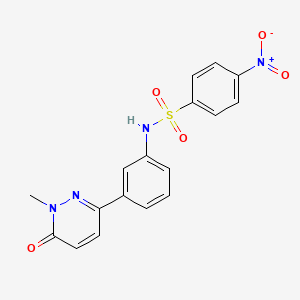

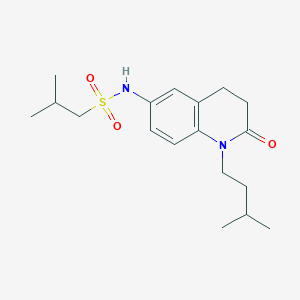

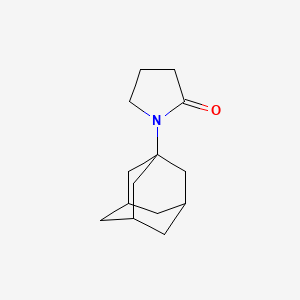

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, also known as CPP-115, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. Inhibition of GABA-AT leads to an increase in GABA levels in the brain, which has been shown to have beneficial effects in various neurological and psychiatric disorders.

Aplicaciones Científicas De Investigación

Polymorphism and Crystal Structure

- The compound (E)-phenyl(pyridin-2-yl)methanone oxime exhibits polymorphism, forming different crystalline structures under varying conditions. In one study, it was found to crystallize in a monoclinic polymorph in the space group P21/n. This is distinct from a previously reported polymorph. These findings are important for understanding its physical properties and potential applications in materials science (Rodríguez-Mora et al., 2013).

Antibacterial Properties and Molecular Docking

- A related compound, 4-alkoxy/aryloxyphenyl cyclopropyl methane oxime, demonstrated significant antibacterial activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi strains. Molecular docking studies on these compounds provide insights into their potential interaction mechanisms with bacterial enzymes, which is valuable for developing new antibacterial agents (Chaudhary, Shukla, & Kant, 2021).

Reactions with Isocyanates

- Cyclopropenone oximes, which are structurally related to (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, have been studied for their reactions with isocyanates. These reactions yield 4,6-diazaspiro[2.3]hexenones, demonstrating the compound's potential in synthetic organic chemistry (Yoshida et al., 1988).

Enzyme Model Studies

- A study on an enzyme model involving the oxidation of trans-2-Phenyl-methylcyclopropane, a compound structurally related to (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, provided insights into the mechanisms of cytochrome P450-catalyzed oxidations. Such studies are crucial for understanding enzymatic reactions and designing enzyme inhibitors or mimetics (Sbaragli & Woggon, 2005).

Oxidation Processes

- Oxidation studies of compounds similar to (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, such as cyclopropylmethanol and related compounds, offer valuable insights into the oxidation mechanisms of small ring compounds. These findings can be leveraged in synthetic chemistry and industrial applications (Desai, Malik, & Sanford, 2006).

Propiedades

IUPAC Name |

(NZ)-N-[(2-phenylcyclopropyl)-pyridin-2-ylmethylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c18-17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13,18H,10H2/b17-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTGJZQOEJPCRO-ICFOKQHNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=NO)C2=CC=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C1/C(=N/O)/C2=CC=CC=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(4-methylbenzyl)acetamide](/img/structure/B2759045.png)

![2,4-Dichloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2759052.png)

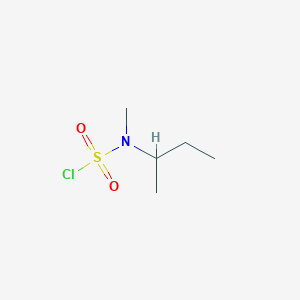

![8-(Benzylamino)-1-azaspiro[4,5]decan-2-one](/img/structure/B2759055.png)